molecular formula C17H22N2O3 B13975087 (3-Hydroxy-1-isopropyl-5-methyl-1H-pyrazol-4-yl)(4-isopropoxyphenyl)methanone

(3-Hydroxy-1-isopropyl-5-methyl-1H-pyrazol-4-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B13975087
M. Wt: 302.37 g/mol
InChI Key: GGZYAHNUQSBIDH-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropoxybenzoyl group, an isopropyl group, and a pyrazolone core

Preparation Methods

The synthesis of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common route starts with the preparation of 4-isopropoxybenzoyl chloride, which is then reacted with appropriate reagents to form the desired pyrazolone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Chemical Reactions Analysis

4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one in its specific uses and properties.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-4-(4-propan-2-yloxybenzoyl)-1H-pyrazol-5-one

InChI

InChI=1S/C17H22N2O3/c1-10(2)19-12(5)15(17(21)18-19)16(20)13-6-8-14(9-7-13)22-11(3)4/h6-11H,1-5H3,(H,18,21)

InChI Key

GGZYAHNUQSBIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C(C)C)C(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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